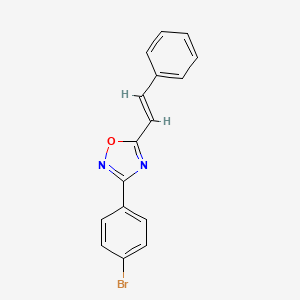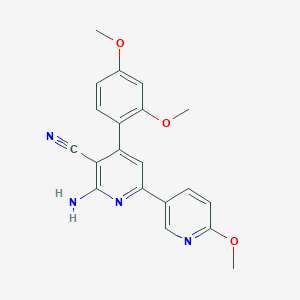![molecular formula C15H21N3O3 B5347174 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine, commonly known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. DMXAA has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In pre-clinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. DMXAA has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMXAA in lab experiments is its potential as an anti-cancer agent. DMXAA has been shown to inhibit the growth of various types of cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of using DMXAA in lab experiments is its potential toxicity. DMXAA has been shown to cause liver damage in some animal studies.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One potential direction is the development of new formulations of DMXAA that are less toxic and more effective as anti-cancer agents. Another direction is the study of DMXAA in combination with other anti-cancer agents to enhance its effectiveness. Additionally, the mechanism of action of DMXAA is not fully understood, so future research could focus on elucidating the exact pathways involved in its anti-cancer effects.
Synthesemethoden
DMXAA is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzyl chloride with hydrazine to form 3,4-dimethoxyphenylhydrazine. This intermediate compound is then reacted with ethyl chloroformate to form 3,4-dimethoxyphenylhydrazine carbamate. The final step involves the reaction of 3,4-dimethoxyphenylhydrazine carbamate with 2-methyl-2-propanamine and phosgene to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its potential use as an anti-cancer agent. In pre-clinical studies, DMXAA has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)16-9-13-17-14(18-21-13)10-6-7-11(19-4)12(8-10)20-5/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLBIGQNILHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5347098.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)
![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)
![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)
